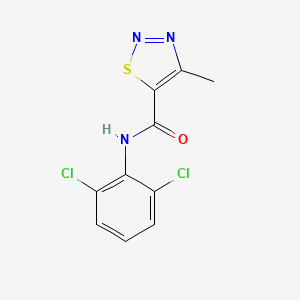![molecular formula C7H10F3N3 B2989235 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine CAS No. 1361003-61-3](/img/structure/B2989235.png)
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine can be achieved through several methods. One practical method involves the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. This compound undergoes a one-step procedure to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles . The separation of this mixture is based on the boiling point versus pressure diagram analysis. Functionalization of the 5-position can be achieved by lithiation in a flow reactor followed by trapping with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly at the pyrazole ring, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium diisopropylamide (LDA): for lithiation reactions.
N-Bromosuccinimide (NBS): for bromination under mild conditions.
Electrophiles: such as aldehydes, acids, and sulfonyl chlorides for trapping lithiated intermediates.
Major Products
Major products formed from these reactions include functionalized pyrazoles with groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride .
Applications De Recherche Scientifique
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form various intermediates that interact with biological targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A closely related compound with similar structural features.
5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Another similar compound with a hydroxyl group at the 5-position.
Uniqueness
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is unique due to the presence of the ethan-1-amine group, which provides additional sites for functionalization and potential biological activity. This distinguishes it from other similar pyrazole derivatives.
Propriétés
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCIYIOVLQLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)


![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B2989157.png)



![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2989162.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2989167.png)
![2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2989169.png)
![Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2989172.png)
